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Introduction
Keratin 8 (K8) is a type II intermediate filament protein that, along with its type I partner Keratin

18 (K18), forms the primary cytoskeletal network in simple epithelial cells. Beyond its structural

role, K8 is a crucial regulator of various cellular processes, including cell signaling, stress

responses, and apoptosis.[1] Dysregulation of K8 function and its interactions with other

proteins have been implicated in various diseases, including liver disease and cancer.[2] The

Proximity Ligation Assay (PLA) is a powerful and highly sensitive technique that allows for the

in situ visualization and quantification of protein-protein interactions with high specificity.[3][4]

This application note provides a detailed protocol for utilizing PLA to study the interactions of

K8 with its binding partners, offering insights into its functional roles in health and disease.

The PLA technique is based on the principle of recognizing two target proteins in close

proximity (<40 nm) using specific primary antibodies raised in different species.[4] Secondary

antibodies, known as PLA probes, are conjugated with unique DNA oligonucleotides. When the

PLA probes are in close proximity, the oligonucleotides can be ligated to form a circular DNA

molecule. This DNA circle then serves as a template for rolling circle amplification, generating a

long DNA product that can be visualized as a distinct fluorescent spot. Each spot represents a

single protein-protein interaction event, allowing for quantification.[4][5]
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Key Protein Interactions with Keratin 8
Keratin 8 participates in a multitude of protein-protein interactions that are critical for cellular

function. Some of the key interactions that can be investigated using PLA include:

Keratin 18 (K18): As the obligate binding partner of K8, the K8-K18 interaction is

fundamental to the formation of the keratin intermediate filament network.[2] Visualizing this

interaction can serve as a positive control for the PLA experiment.

p62/Sequestosome-1 (p62): p62 is an adaptor protein involved in autophagy and cell

signaling. Its interaction with K8 is implicated in the formation of protein aggregates in certain

liver diseases.[6]

Lamin A/C: Lamins are nuclear intermediate filament proteins that maintain nuclear structure

and regulate gene expression. K8 has been shown to interact with the nuclear lamina,

suggesting a role in nucleo-cytoskeletal coupling.[7]

Heat Shock Protein 27 (Hsp27): Hsp27 is a molecular chaperone that plays a role in

protecting cells from stress. It has been shown to interact with and modulate the organization

of the keratin cytoskeleton.[8][9]

Experimental Protocols
This section provides a detailed protocol for performing a Proximity Ligation Assay to visualize

K8-protein interactions in cultured cells.

Materials and Reagents
Cells: Adherent cell line of interest (e.g., HeLa, MCF-7)

Primary Antibodies:

Rabbit anti-Keratin 8 antibody

Mouse anti-[Protein of Interest] antibody (e.g., anti-p62, anti-Lamin A/C, anti-Hsp27)

PLA Kit: Commercially available PLA kit (e.g., Duolink® In Situ PLA, Sigma-Aldrich)

containing:
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PLA probes (anti-rabbit PLUS, anti-mouse MINUS)

Blocking Solution

Antibody Diluent

Ligation buffer and ligase

Amplification buffer and polymerase

Detection reagents (fluorescently labeled oligonucleotides)

Wash Buffers A and B

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

Permeabilization Solution: 0.2% Triton X-100 in PBS

Mounting Medium with DAPI

Glass coverslips or chamber slides

Humidified chamber

Fluorescence microscope

Experimental Workflow
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Caption: Proximity Ligation Assay Experimental Workflow.
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Detailed Protocol
Cell Seeding:

1. Seed cells onto glass coverslips or chamber slides at a density that will result in 50-70%

confluency at the time of the experiment.

2. Incubate under standard cell culture conditions.

Fixation:

1. Aspirate the culture medium and wash the cells twice with PBS.

2. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

3. Wash the cells three times with PBS for 5 minutes each.

Permeabilization:

1. Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.

2. Wash the cells three times with PBS for 5 minutes each.

Blocking:

1. Add the blocking solution from the PLA kit to each coverslip and incubate in a humidified

chamber for 1 hour at 37°C.

Primary Antibody Incubation:

1. Dilute the primary antibodies (rabbit anti-K8 and mouse anti-protein of interest) in the

antibody diluent provided in the kit to their optimal concentrations (to be determined

empirically, typically 1:100 to 1:1000).

2. Aspirate the blocking solution and add the primary antibody solution to the cells.

3. Incubate overnight at 4°C in a humidified chamber.

PLA Probe Incubation:
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1. The next day, wash the cells twice with Wash Buffer A for 5 minutes each.

2. Dilute the PLA probes (anti-rabbit PLUS and anti-mouse MINUS) in the antibody diluent.

3. Add the PLA probe solution to the cells and incubate for 1 hour at 37°C in a humidified

chamber.

Ligation:

1. Wash the cells twice with Wash Buffer A for 5 minutes each.

2. Prepare the ligation mix according to the kit instructions by diluting the ligase in the ligation

buffer.

3. Add the ligation mix to the cells and incubate for 30 minutes at 37°C in a humidified

chamber.

Amplification:

1. Wash the cells twice with Wash Buffer A for 2 minutes each.

2. Prepare the amplification mix according to the kit instructions by diluting the polymerase in

the amplification buffer.

3. Add the amplification mix to the cells and incubate for 100 minutes at 37°C in a humidified

chamber.

Detection:

1. Aspirate the amplification mix and wash the cells twice with Wash Buffer B for 10 minutes

each.

2. Add the detection solution containing fluorescently labeled oligonucleotides and incubate

according to the kit instructions.

3. Wash the cells once with Wash Buffer B for 1 minute.

Mounting and Imaging:
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1. Mount the coverslips onto glass slides using a mounting medium containing DAPI.

2. Visualize the PLA signals using a fluorescence microscope. The PLA signals will appear

as distinct fluorescent spots, and the DAPI stain will identify the cell nuclei.

Image Analysis and Quantification:

1. Capture images from multiple random fields of view for each experimental condition.

2. Quantify the number of PLA signals per cell using image analysis software such as

ImageJ or CellProfiler.[6] The data can be presented as the average number of PLA spots

per cell.

Data Presentation
The quantitative data obtained from the PLA experiments should be summarized in clearly

structured tables for easy comparison between different experimental conditions. The following

tables provide illustrative examples of how to present quantitative PLA data for K8 interactions.

Please note: The following data is for illustrative purposes only and should be replaced with

actual experimental results.

Table 1: Quantification of Keratin 8 - p62 Interaction
under Oxidative Stress

Treatment
Condition

Average PLA
Signals per Cell (±
SEM)

Fold Change vs.
Control

p-value

Control (Untreated) 15 ± 2 1.0 -

H₂O₂ (100 µM, 1h) 45 ± 5 3.0 <0.01

N-acetylcysteine +

H₂O₂
18 ± 3 1.2 >0.05

Table 2: Quantification of Keratin 8 - Lamin A Interaction
in Response to Heat Shock
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Treatment
Condition

Average PLA
Signals per Cell (±
SEM)

Fold Change vs.
Control

p-value

Control (37°C) 25 ± 4 1.0 -

Heat Shock (42°C, 1h) 55 ± 6 2.2 <0.01

Recovery (37°C, 4h

post-HS)
30 ± 5 1.2 >0.05

Table 3: Quantification of Keratin 8 - Hsp27 Interaction
during Cytoskeletal Disruption

Treatment
Condition

Average PLA
Signals per Cell (±
SEM)

Fold Change vs.
Control

p-value

Control (DMSO) 20 ± 3 1.0 -

Cytochalasin D (1 µM,

2h)
38 ± 4 1.9 <0.05

Nocodazole (10 µM,

2h)
22 ± 3 1.1 >0.05

Signaling Pathway Visualization
Keratin 8 is involved in various signaling pathways, particularly in response to cellular stress.

The following diagram illustrates a simplified signaling pathway highlighting the role of K8 in the

cellular stress response and its interaction with the Akt signaling pathway.
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Caption: Keratin 8 in Cellular Stress Signaling.
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This pathway illustrates that cellular stressors can lead to the phosphorylation of K8, promoting

its interaction with chaperone proteins like Hsp27. K8 also plays a role in stabilizing Akt, a key

kinase in the PI3K/Akt signaling pathway, which is crucial for promoting cell survival and

inhibiting apoptosis.

Conclusion
The Proximity Ligation Assay is a highly valuable tool for the in situ visualization and

quantification of Keratin 8 protein-protein interactions. The detailed protocol provided in this

application note, along with examples of data presentation and signaling pathway visualization,

offers a comprehensive guide for researchers and drug development professionals. By

applying this methodology, investigators can gain deeper insights into the complex roles of K8

in cellular physiology and pathology, potentially identifying new therapeutic targets for a range

of diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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